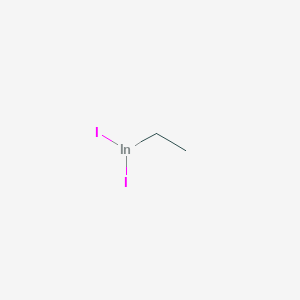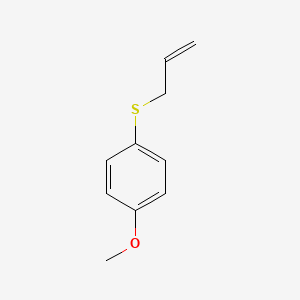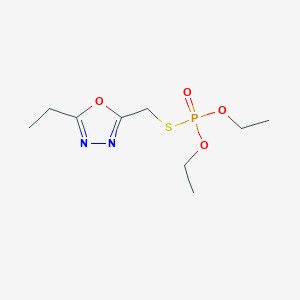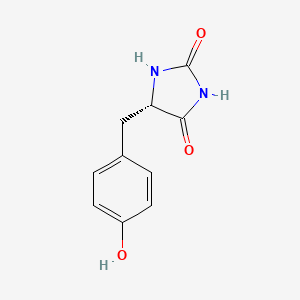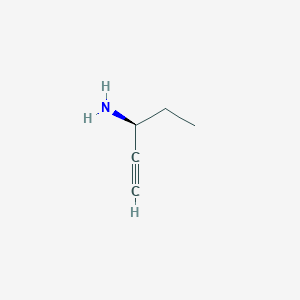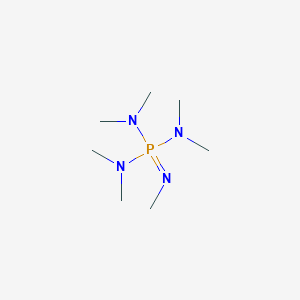
Phosphorimidic triamide, heptamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorimidic triamide, heptamethyl-, is a chemical compound with significant interest in various scientific fields. It is known for its unique structure and properties, making it valuable in research and industrial applications. This compound is part of the broader class of phosphoramides, which have been extensively studied for their biological and chemical activities .
Preparation Methods
The synthesis of phosphorimidic triamide, heptamethyl-, involves several routes. One common method is the reaction of phosphorus halides with amines under controlled conditions. This process typically requires specific temperatures and solvents to ensure the desired product’s formation . Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Phosphorimidic triamide, heptamethyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
Phosphorimidic triamide, heptamethyl-, has numerous applications in scientific research. In chemistry, it is used as a reagent in organic synthesis, particularly in reactions requiring selective activation of specific functional groups . In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with biological molecules and pathways . Additionally, it is used in the industry for its properties as a flame retardant and in the production of specialized materials .
Mechanism of Action
The mechanism of action of phosphorimidic triamide, heptamethyl-, involves its interaction with molecular targets and pathways. It often acts by forming stable complexes with metal ions or other reactive species, thereby influencing various chemical and biological processes . The exact pathways involved can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Phosphorimidic triamide, heptamethyl-, can be compared to other similar compounds such as hexamethylphosphoramide and other phosphoramides . While these compounds share some structural similarities, phosphorimidic triamide, heptamethyl-, is unique in its specific reactivity and applications. For example, hexamethylphosphoramide is known for its use as a solvent in organic synthesis, whereas phosphorimidic triamide, heptamethyl-, has broader applications in both research and industry .
Properties
CAS No. |
49778-04-3 |
|---|---|
Molecular Formula |
C7H21N4P |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
N-[bis(dimethylamino)-methylimino-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C7H21N4P/c1-8-12(9(2)3,10(4)5)11(6)7/h1-7H3 |
InChI Key |
XIYLJKDSPVXWSV-UHFFFAOYSA-N |
Canonical SMILES |
CN=P(N(C)C)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



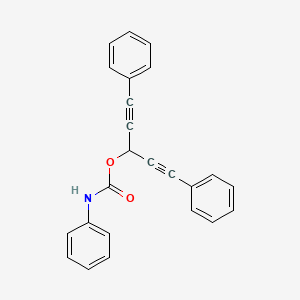
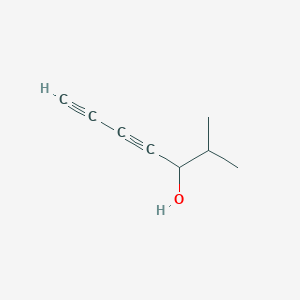
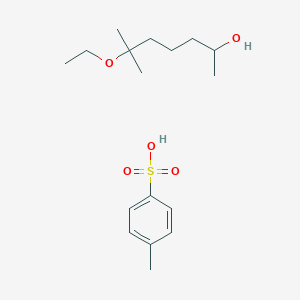
methanone](/img/structure/B14672353.png)
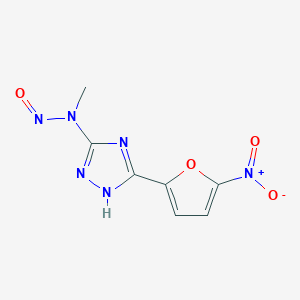
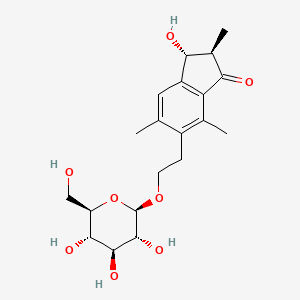
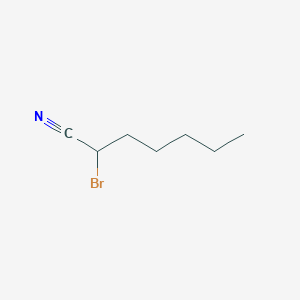
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
